1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an azido group and a trityloxymethyl group, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves multiple stepsThe reaction conditions typically involve the use of solvents like chloroform and methanol, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the protection of functional groups, selective azidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The trityloxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antiviral properties, particularly as a derivative of zidovudine.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-3-deoxy-5-O-triphenylmethylthymidine
- 3’-Azido-3’-deoxy-5’-O-tritylthymidine
- Thymidine,3’-azido-3’-deoxy-5’-O-trityl-
Uniqueness
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione stands out due to its specific stereochemistry and the presence of both azido and trityloxymethyl groups. These features confer unique reactivity and stability, making it particularly valuable for specialized applications in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C29H29N5O4 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C29H29N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3,(H,31,35,36)/t20?,24-,25+,26+/m0/s1 |
InChI Key |
JZXXHPFFLJHQOG-HEPOIJRFSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] |
Origin of Product |
United States |
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